molecular formula C8H15N3O B2397332 1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane CAS No. 1989638-01-8

1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane

Cat. No.: B2397332
CAS No.: 1989638-01-8
M. Wt: 169.228
InChI Key: HJKFFLQEBAOUOJ-LJGSYFOKSA-N
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Description

1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane (CAS 1989638-01-8) is a high-value chemical reagent designed for advanced research applications. Its unique structure incorporates a strained cyclobutane ring, a reactive azide (-N₃) group, and a bulky, electron-donating tert-butoxy (2-methylpropan-2-yl)oxy substituent . This specific combination of features makes it a prime candidate for studies in click chemistry and bioorthogonal reactions. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger ligation, enabling the facile synthesis of complex molecular architectures and bioconjugates . The tert-butoxy group modulates the compound's electronic and steric properties, which can influence reactivity and stability . The ring strain inherent to the cyclobutane core further enhances its reactivity compared to larger ring analogues, making it particularly useful in photochemical studies and as a building block for the synthesis of specialized organic molecules and materials . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers can leverage this compound to explore novel pathways in medicinal chemistry, polymer science, and materials development.

Properties

IUPAC Name

1-azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-8(2,3)12-7-4-6(5-7)10-11-9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKFFLQEBAOUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide (NaN₃) as the azide source.

    Attachment of the tert-Butoxy Group: The tert-butoxy group can be attached through etherification reactions using tert-butyl alcohol and an appropriate catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane involves its ability to undergo various chemical transformations, making it a versatile reagent in synthetic chemistry. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and material science applications.

Comparison with Similar Compounds

Key Observations :

  • The tert-butoxy group introduces greater steric bulk than methoxy or CF₃, likely increasing dihedral angles slightly compared to methoxy ( suggests methoxy reduces dihedral angles) but less than CF₃.

Reactivity in Azide-Based Reactions

Comparison with Azido Cyclopentanes ():

  • Ring Strain : Cyclobutane’s smaller ring increases strain versus cyclopentane, accelerating azide reactivity in CuAAC or strain-promoted reactions.
  • Substituent Effects : The tert-butoxy group may slow nucleophilic azide reactions due to steric hindrance, unlike methoxy or benzyl groups in cyclopentane derivatives, which facilitate faster transformations .

Radical Stability ():

  • In TEMPO-trapping experiments, azido compounds with bulky substituents (e.g., tert-butoxy) show reduced radical intermediate formation compared to linear alkyl analogs, likely due to steric shielding of the azide group .

Thermal and Photochemical Stability

  • The tert-butoxy group enhances thermal stability by sterically protecting the azide from decomposition, whereas CF₃-substituted azides are prone to explosive decomposition.
  • Under UV light, cyclobutane derivatives with electron-donating groups (e.g., tert-butoxy) show slower photodegradation than those with electron-withdrawing CF₃ groups .

Biological Activity

1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane is a compound characterized by its unique structure, featuring an azido group (-N₃) and a tert-butoxy group attached to a cyclobutane ring. This compound has garnered interest in various fields, including medicinal chemistry and bioconjugation, due to its potential biological activities and applications.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C8H15N3OC_8H_{15}N_3O, and it possesses distinct steric and electronic properties due to the cyclobutane ring structure.

PropertyValue
Molecular FormulaC8H15N3OC_8H_{15}N_3O
IUPAC NameThis compound
InChI KeyHJKFFLQEBAOUOJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclobutane Ring : Achieved through a [2+2] cycloaddition reaction of alkenes.
  • Introduction of the Azido Group : Accomplished via nucleophilic substitution reactions using sodium azide (NaN₃).
  • Attachment of the tert-Butoxy Group : Conducted through etherification reactions using tert-butyl alcohol.

The biological activity of this compound is primarily attributed to its azido group, which can participate in bioorthogonal reactions, particularly click chemistry. This enables the formation of stable triazole linkages with alkynes, making it a valuable tool in bioconjugation applications.

Potential Applications

  • Medicinal Chemistry : The compound is explored for its potential use in drug discovery, particularly as a bioorthogonal reagent that facilitates targeted drug delivery.
  • Bioconjugation : Its ability to react selectively with alkynes allows for the labeling of biomolecules, which is crucial in imaging and therapeutic applications.
  • Material Science : Utilized in the development of functional materials through click chemistry reactions.

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

  • Study on Click Chemistry Applications : A study demonstrated that azido compounds can be effectively used for labeling proteins in live cells, enhancing our understanding of cellular processes and enabling targeted therapies.
  • Drug Delivery Systems : Research indicated that azido-containing compounds could improve the specificity and efficacy of drug delivery systems by allowing for precise targeting of cancer cells .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Azido-3-(2-methylpropan-2-yl)oxycyclopentaneCyclopentane ringDifferent reactivity profile due to ring size
1-Bromo-3-(2-methylpropan-2-yl)oxycyclobutaneBromo group instead of azidoLower bioorthogonal reactivity
1-Chloro-3-(2-methylpropan-2-yl)oxycyclobutaneChloro group instead of azidoLess reactive compared to azido derivatives

Q & A

Q. What are the common synthetic routes for 1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane, and how are reaction conditions optimized?

The synthesis often involves organocatalytic [3+3] cycloaddition or nucleophilic substitution reactions. For example, azide introduction can be achieved via substitution of a leaving group (e.g., bromide) with sodium azide under inert conditions. The tert-butoxy group is typically introduced using tert-butyl chloroformate in the presence of a base like potassium carbonate . Optimization includes solvent selection (e.g., dichloromethane for low polarity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (e.g., 1.2 equivalents of tert-butylating agent to ensure complete substitution). Reaction progress is monitored by TLC or LCMS (e.g., m/z 732 [M+H]+ observed in intermediates) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry (e.g., cyclobutane ring protons at δ 4.7–3.4 ppm and tert-butoxy methyl groups at δ 1.2 ppm) .
  • X-Ray Crystallography : Resolves stereochemical ambiguities; performed at facilities like the McMaster Analytical X-Ray Diffraction Facility .
  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability (e.g., decomposition onset >150°C under nitrogen) .
  • HPLC : Purity analysis (e.g., retention time 1.76 minutes under QC-SMD-TFA05 conditions) .

Q. What safety protocols are essential when handling this compound?

  • Storage : In airtight containers at –20°C under nitrogen to prevent azide degradation. Avoid oxidizing agents (e.g., peroxides, chlorates) due to explosive risks .
  • Handling : Use spark-free tools and grounded equipment to mitigate static discharge. Conduct reactions in fume hoods with blast shields, especially during azide formation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the azide group under radical vs. polar conditions?

Radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can differentiate pathways. For example, TEMPO suppresses azide participation in radical cascades, as shown in [3+3] cycloadditions where TEMPO reduces yields of azide-containing products (e.g., 6% yield vs. 85% without TEMPO) . In polar conditions (e.g., Staudinger reactions), ³¹P NMR tracks phosphine-azide interactions to confirm iminophosphorane intermediates. Discrepancies in kinetic data (e.g., unexpected rate acceleration in THF) may arise from solvent-dependent azide resonance stabilization .

Q. What strategies address regioselectivity challenges in functionalizing the cyclobutane ring?

  • Steric Control : Bulky tert-butoxy groups direct electrophilic attacks to less hindered positions (e.g., C-1 vs. C-3 on cyclobutane) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries to prioritize synthetic routes. For instance, nucleophilic azide addition favors equatorial positioning on the strained cyclobutane ring .
  • Protection/Deprotection : Temporary protection of the tert-butoxy group with TMSCl prevents undesired side reactions during ring functionalization .

Q. How is this compound applied in medicinal chemistry, particularly for anticancer drug discovery?

It serves as a precursor for amaryllidaceae alkaloid analogs with antitumor activity. For example, coupling the azide with alkyne-functionalized bioactive scaffolds via CuAAC (click chemistry) generates triazole-linked hybrids. Biological assays (e.g., MTT on HeLa cells) validate cytotoxicity (IC₅₀ < 10 µM in optimized derivatives) .

Q. What are the stability limitations of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Rapid azide protonation leads to HN₃ formation (toxic gas); avoid pH < 5.
  • Basic Conditions : tert-Butoxy groups hydrolyze slowly (t₁/₂ ~48 hours at pH 10).
  • Thermal Stability : DSC shows exothermic decomposition above 160°C, necessitating low-temperature storage .

Q. How can computational modeling validate experimental findings for this compound?

  • X-Ray/DFT Synergy : Crystallographic data (e.g., bond angles of 88.5° in the cyclobutane ring) calibrate DFT models for accurate reactivity predictions .
  • MD Simulations : Assess solvation effects on azide reactivity (e.g., water vs. DMF) and predict aggregation behavior in biological systems .

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